4-bromo-2-chloro-N-ethylaniline
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Overview
Description
4-Bromo-2-chloro-N-ethylaniline is an organic compound with the molecular formula C8H9BrClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine, chlorine, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chloro-N-ethylaniline typically involves multi-step reactions starting from aniline. One common method includes:
Nitration: Aniline is first nitrated to form 4-nitroaniline.
Reduction: The nitro group is then reduced to an amine group, forming 4-aminoaniline.
Halogenation: The amino group is then protected, and the benzene ring is halogenated using bromine and chlorine under controlled conditions to yield 4-bromo-2-chloroaniline.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-N-ethylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
4-Bromo-2-chloro-N-ethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-N-ethylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloroaniline: Similar structure but lacks the ethyl group.
2-Chloro-4-nitroaniline: Contains a nitro group instead of a bromine atom.
4-Bromo-2-ethylaniline: Similar but lacks the chlorine atom.
Uniqueness
4-Bromo-2-chloro-N-ethylaniline is unique due to the presence of both bromine and chlorine atoms along with an ethyl group on the aniline ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C8H9BrClN |
---|---|
Molecular Weight |
234.52 g/mol |
IUPAC Name |
4-bromo-2-chloro-N-ethylaniline |
InChI |
InChI=1S/C8H9BrClN/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2H2,1H3 |
InChI Key |
UFFDSFCTSFHTBE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
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